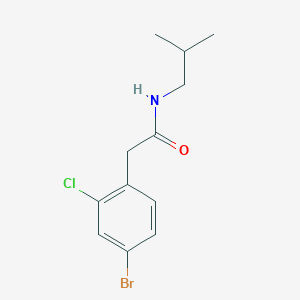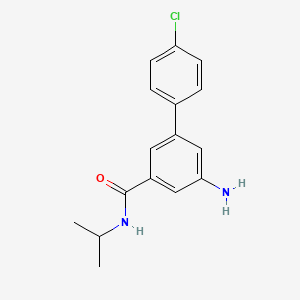
5-Amino-4'-chlorobiphenyl-3-carboxylic acid isopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4’-chlorobiphenyl-3-carboxylic acid isopropylamide: is an aromatic compound that features a biphenyl core with an amino group at the 5-position, a chlorine atom at the 4’-position, and an isopropylamide group at the 3-carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid isopropylamide typically involves multi-step organic reactions. One common route starts with the nitration of 4’-chlorobiphenyl to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group. The carboxylation of the biphenyl core introduces the carboxylic acid group at the 3-position, which is then converted to the isopropylamide through an amide formation reaction using isopropylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can participate in nucleophilic aromatic substitution reactions.
Amidation: The carboxylic acid group can be converted to various amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Amidation: Isopropylamine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted biphenyl derivatives.
Amidation: Various amides depending on the amine used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid isopropylamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds with biological targets, while the aromatic core can participate in π-π interactions.
Comparison with Similar Compounds
- 4-Amino-4’-chlorobiphenyl-3-carboxylic acid isopropylamide
- 5-Amino-4’-bromobiphenyl-3-carboxylic acid isopropylamide
- 5-Amino-4’-chlorobiphenyl-2-carboxylic acid isopropylamide
Uniqueness:
- The specific positioning of the amino, chlorine, and isopropylamide groups in 5-Amino-4’-chlorobiphenyl-3-carboxylic acid isopropylamide provides unique reactivity and interaction profiles compared to its analogs.
- The chlorine atom at the 4’-position can influence the electronic properties of the biphenyl core, affecting its reactivity and potential applications.
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-10(2)19-16(20)13-7-12(8-15(18)9-13)11-3-5-14(17)6-4-11/h3-10H,18H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWDVLGJHDKDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
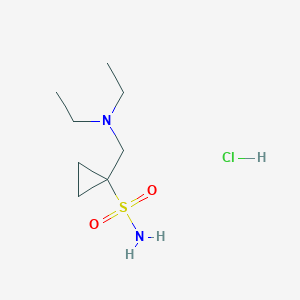
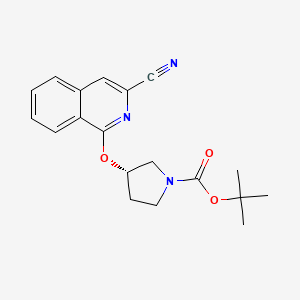
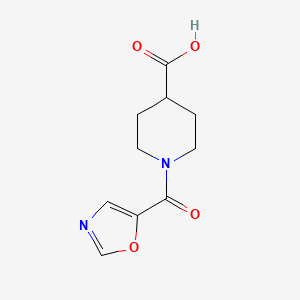
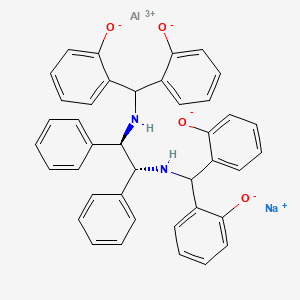
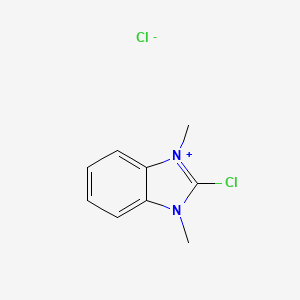
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8128330.png)
![N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128341.png)
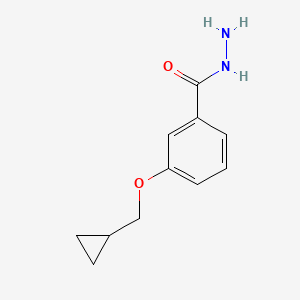
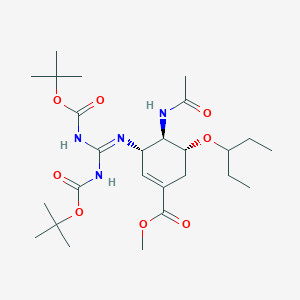
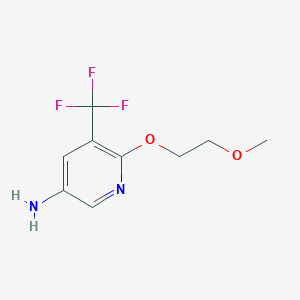
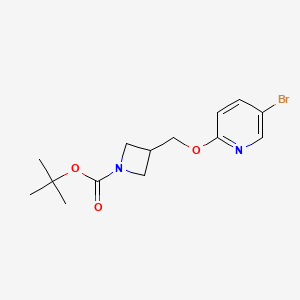
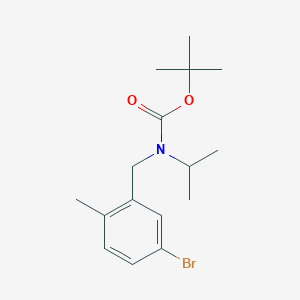
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8128404.png)
